molecular formula C33H36I2N2O B12603737 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide CAS No. 651049-07-9

4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide

Cat. No.: B12603737
CAS No.: 651049-07-9
M. Wt: 730.5 g/mol
InChI Key: VZMLZSUPNXTMBK-UHFFFAOYSA-L
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Description

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique structure, which includes a fluorene core and pyridinium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with 1-pentylpyridinium iodide under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The pyridinium groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

651049-07-9

Molecular Formula

C33H36I2N2O

Molecular Weight

730.5 g/mol

IUPAC Name

2,7-bis(1-pentylpyridin-1-ium-4-yl)fluoren-9-one;diiodide

InChI

InChI=1S/C33H36N2O.2HI/c1-3-5-7-17-34-19-13-25(14-20-34)27-9-11-29-30-12-10-28(24-32(30)33(36)31(29)23-27)26-15-21-35(22-16-26)18-8-6-4-2;;/h9-16,19-24H,3-8,17-18H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

VZMLZSUPNXTMBK-UHFFFAOYSA-L

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCC.[I-].[I-]

Origin of Product

United States

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